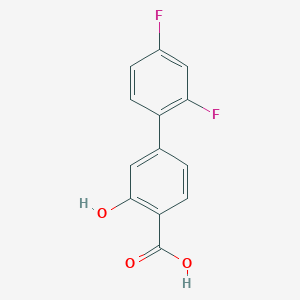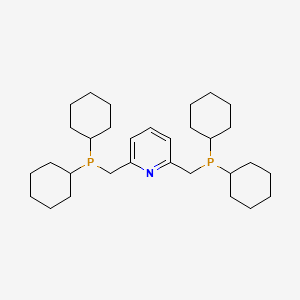
1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone
Übersicht
Beschreibung
1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone, also known as 4-hydroxy-2-methoxybenzaldehyde, is a naturally occurring organic compound belonging to the class of phenols. It is a colorless liquid with a pleasant odor and is soluble in organic solvents. It is used in the production of various flavors, fragrances, and pharmaceutical products. It is also used as an intermediate in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone has been studied extensively in scientific research, as it has been found to have a variety of potential applications. For example, it has been studied as an antioxidant, an anti-inflammatory agent, an anti-cancer agent, a neuroprotective agent, and an antifungal agent. Additionally, it has been used to study the effects of oxidative stress on cell function, to investigate the mechanisms of action of certain drugs, and to study the potential of certain compounds to act as inhibitors of enzymes.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, it is thought to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it is thought to have anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. Lastly, it is thought to have neuroprotective effects by protecting neurons from damage caused by oxidative stress.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have found that it has antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, it has been found to have anti-fungal effects, to inhibit the production of certain enzymes, and to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms, including powder and liquid. Additionally, it is relatively stable and can be stored for long periods of time. However, it is not water-soluble and must be dissolved in an organic solvent before use. Furthermore, it has a relatively low solubility in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone has a wide range of potential applications and future directions for research. Future research could focus on further elucidating its mechanism of action and exploring its potential therapeutic effects. Additionally, further research could investigate its potential use in the synthesis of other compounds and its potential use as an antioxidant or an anti-inflammatory agent. Lastly, further research could focus on improving its solubility in organic solvents and exploring its potential applications in the food and pharmaceutical industries.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-2-(4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-3-5-12(6-4-11)9-15(17)14-8-7-13(19-2)10-16(14)18/h3-8,10,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBQCWHUGKCIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

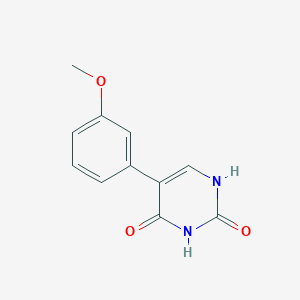
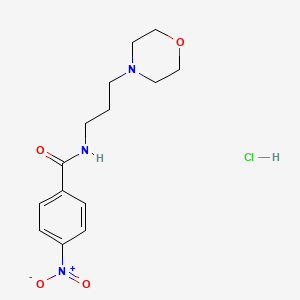
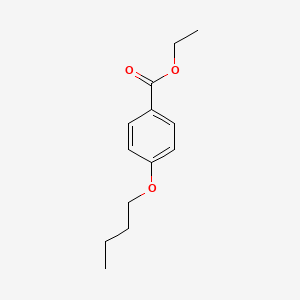

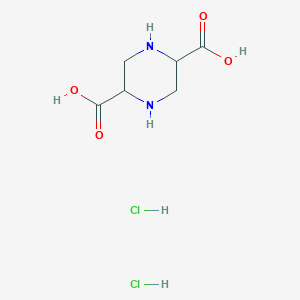


![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)




